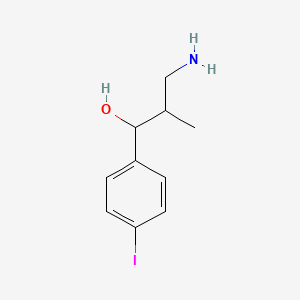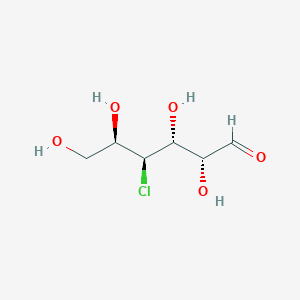![molecular formula C11H14N2OS B13159258 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₄N₂OS and a molecular weight of 222.31 g/mol . This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and a diazabicyclo octane moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carbaldehyde with 1,4-diazabicyclo[3.2.1]octane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with a similar bicyclic structure but different functional groups.
Quinuclidine: Another bicyclic compound with structural similarities but differing in nitrogen atom placement.
Tropane Alkaloids: Compounds with a similar bicyclic core structure, often found in natural products with significant biological activity.
Uniqueness
5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde stands out due to its combination of a thiophene ring and a diazabicyclo octane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H14N2OS |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
5-(1,4-diazabicyclo[3.2.1]octan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c14-8-10-1-2-11(15-10)13-6-5-12-4-3-9(13)7-12/h1-2,8-9H,3-7H2 |
Clé InChI |
JANZGSSPRJBXDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN(C1C2)C3=CC=C(S3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



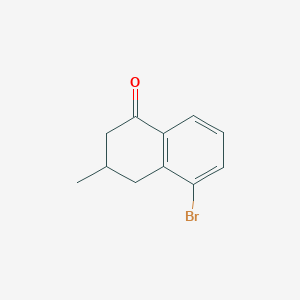

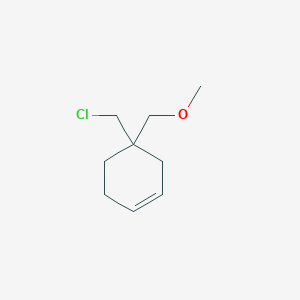
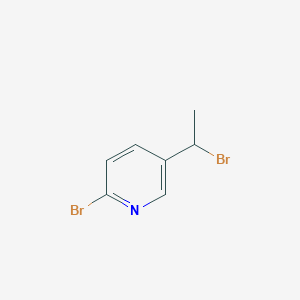

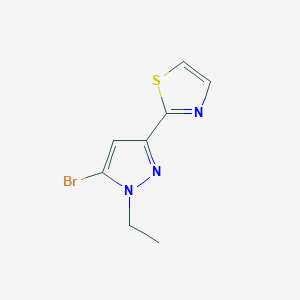
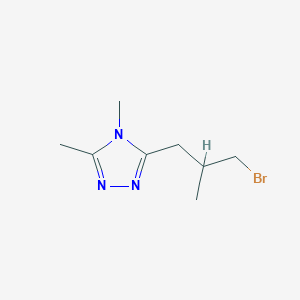
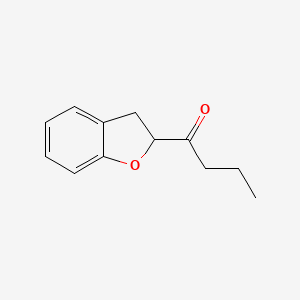
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)
